2-Propenal, 2-chloro-3-hydroxy-
Overview
Description
2-Propenal, 2-chloro-3-hydroxy-, also known as chloroacrolein, is an organic compound with the molecular formula C3H3ClO2. This compound is characterized by the presence of an aldehyde group, a hydroxyl group, and a chlorine atom attached to a propenal backbone. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenal, 2-chloro-3-hydroxy- can be synthesized through several methods. One common approach involves the chlorination of acrolein (2-propenal) in the presence of a suitable catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Another method involves the hydroxylation of 2-chloroacrolein using appropriate oxidizing agents. This reaction requires careful control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Propenal, 2-chloro-3-hydroxy- often involves large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product. The use of catalysts and automated control systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 2-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom, often in the presence of a base or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Propenal, 2-chloro-3-hydroxy- has significant applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 2-chloro-3-hydroxy- involves its reactivity with nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. The hydroxyl group can form hydrogen bonds and participate in various chemical interactions. These properties make the compound versatile in its reactivity and applications.
Comparison with Similar Compounds
2-Propenal, 2-chloro-3-hydroxy- can be compared with other similar compounds such as:
Acrolein (2-Propenal): Lacks the chlorine and hydroxyl groups, making it less reactive in certain substitution and addition reactions.
Chloroacetaldehyde: Contains a chlorine atom but lacks the propenal backbone, resulting in different reactivity and applications.
3-Chloro-2-hydroxypropionaldehyde: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.
The unique combination of functional groups in 2-Propenal, 2-chloro-3-hydroxy- imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2-chloro-3-hydroxyprop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFXUMRQSTIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426536 | |
Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-42-2 | |
Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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